molecular formula C14H18N2OS B1421684 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219911-96-2

4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No. B1421684
CAS RN: 1219911-96-2
M. Wt: 262.37 g/mol
InChI Key: OQYRNVJYGQELRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, such as DMFDBT, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of DMFDBT is C14H18N2OS. The thiazole ring in the structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reaction conditions and yields for the synthesis of thiazole derivatives involve various steps such as refluxing with dry ethanol, KSCN, HCl, bromine in glacial acetic acid, TBTU, 2,6-lutidine, dry DCM, and DMSO, K2CO3 .


Physical And Chemical Properties Analysis

The molecular weight of DMFDBT is 262.37 g/mol. The predicted density is 1.225±0.06 g/cm3, and the predicted boiling point is 412.1±37.0 °C .

Scientific Research Applications

Orexin Receptor Mechanisms

4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine might be involved in studies related to orexin receptors and their implications in eating disorders. Orexins (OX) and their receptors (OXR) modulate various functions including feeding, arousal, stress, and drug abuse. Compounds like GSK1059865 and SB-649868, which are selective OX1R antagonists or dual OX1/OX2R antagonists respectively, have shown potential in reducing binge eating in models without affecting standard food pellet intake. This suggests a significant role of OX1R mechanisms in binge eating, indicating that selective antagonism at OX1R could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antidepressant Activity

Another compound structurally similar to 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, namely 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, was prepared and tested for its antidepressant activity. In vitro and in vivo studies revealed that this compound possesses potential antidepressant activity with a mechanism different from that of tricyclic antidepressants and monoamine oxidase inhibitors. It demonstrated effectiveness in antagonizing tetrabenazine-induced ptosis and potentiating levodopa-induced behavioral changes in mice without significant inhibition of the uptake of selected biogenic amines or monoamine oxidase inhibitory activity (Wessels et al., 1980).

Biomonitoring of Metabolites

In biomonitoring studies, heterocyclic aromatic amines like MeIQx have been monitored by measuring their metabolites in human urine. Analytical methods such as solid-phase extraction and immunoaffinity separation were used to isolate and quantify specific metabolite conjugates. Understanding the metabolism of such compounds can provide insight into human exposure to heterocyclic aromatic amines and the variability among individuals due to differences in enzymatic activity related to metabolism and conjugation reactions (Stillwell et al., 1999).

Drug Discovery and Pharmacokinetics

Compounds structurally similar to 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine have been involved in drug discovery processes targeting specific receptors such as the urokinase receptor, with potential implications in cancer treatment. Studies encompass the synthesis of analogues, evaluation of their effects on breast tumor metastasis, and pharmacokinetic characterization. These investigations contribute to understanding the therapeutic potential and behavior of such compounds in biological systems (Wang et al., 2011).

properties

IUPAC Name

4,5-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9-5-6-12-13(10(9)2)16-14(18-12)15-8-11-4-3-7-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYRNVJYGQELRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3CCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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